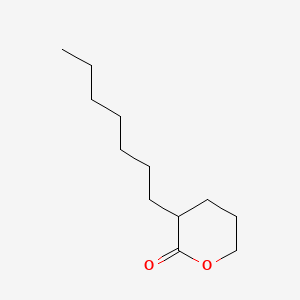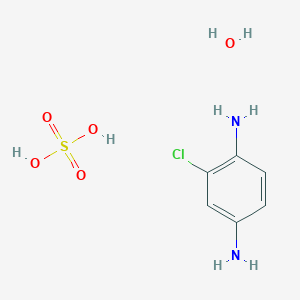![molecular formula C12H20N2Si B13793523 Pyridine, 3-[1-(trimethylsilyl)-2-pyrrolidinyl]-, (S)-](/img/structure/B13793523.png)
Pyridine, 3-[1-(trimethylsilyl)-2-pyrrolidinyl]-, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2S)-1-Trimethylsilyl-2-pyrrolidinyl]pyridine is a chemical compound with the molecular formula C12H20N2Si. It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen. This compound is notable for its unique structure, which includes a trimethylsilyl group attached to a pyrrolidine ring, which in turn is connected to a pyridine ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-1-Trimethylsilyl-2-pyrrolidinyl]pyridine typically involves the reaction of pyridine derivatives with trimethylsilyl reagents. One common method includes the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
3-[(2S)-1-Trimethylsilyl-2-pyrrolidinyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
3-[(2S)-1-Trimethylsilyl-2-pyrrolidinyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials
作用機序
The mechanism of action of 3-[(2S)-1-Trimethylsilyl-2-pyrrolidinyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The pyridine and pyrrolidine rings can interact with active sites of enzymes, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Pyridine: A basic six-membered aromatic heterocycle containing nitrogen.
Pyrrolidine: A five-membered ring containing nitrogen.
Trimethylsilyl derivatives: Compounds containing the trimethylsilyl group attached to various organic moieties.
Uniqueness
3-[(2S)-1-Trimethylsilyl-2-pyrrolidinyl]pyridine is unique due to the combination of the trimethylsilyl group, pyrrolidine ring, and pyridine ring in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
特性
分子式 |
C12H20N2Si |
|---|---|
分子量 |
220.39 g/mol |
IUPAC名 |
trimethyl-[(2S)-2-pyridin-3-ylpyrrolidin-1-yl]silane |
InChI |
InChI=1S/C12H20N2Si/c1-15(2,3)14-9-5-7-12(14)11-6-4-8-13-10-11/h4,6,8,10,12H,5,7,9H2,1-3H3/t12-/m0/s1 |
InChIキー |
YANBKTMPGURWFR-LBPRGKRZSA-N |
異性体SMILES |
C[Si](C)(C)N1CCC[C@H]1C2=CN=CC=C2 |
正規SMILES |
C[Si](C)(C)N1CCCC1C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


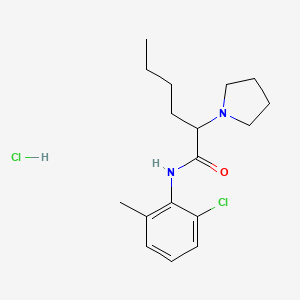
![1,1'-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine](/img/structure/B13793446.png)
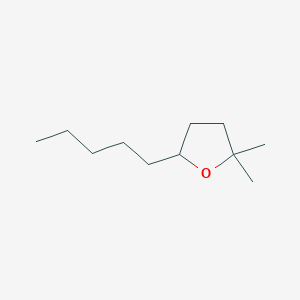
![Benzothiazole, 2-[(2-propynyloxy)methyl]-](/img/structure/B13793450.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3'-methyl-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13793452.png)
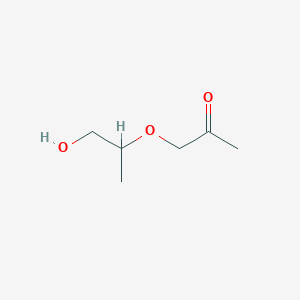
![3-Azabicyclo[3.2.1]octan-8-one,3-methyl-,oxime(9CI)](/img/structure/B13793461.png)
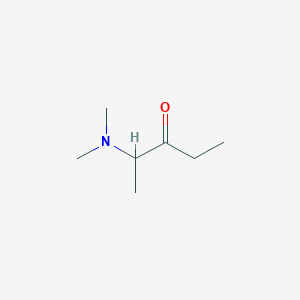
![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13793481.png)
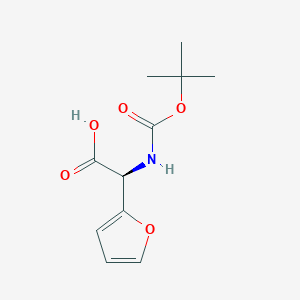
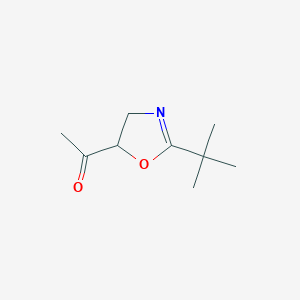
![4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol](/img/structure/B13793493.png)
